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Compound of Interest

Compound Name: Sodium cresolate

Cat. No.: B8398330 Get Quote

In the realm of chemical synthesis, particularly in drug development and fine chemical

manufacturing, the choice of catalyst is paramount to achieving desired yields, selectivity, and

reaction efficiency. Alkali metal salts of cresols, namely sodium cresolate and potassium

cresolate, are often employed as catalysts or reagents in various organic transformations. This

guide provides an objective comparison of their catalytic performance, supported by available

experimental data and physicochemical properties, to aid researchers in catalyst selection.

Executive Summary
While direct, side-by-side quantitative comparisons of sodium cresolate and potassium

cresolate in the same reaction are not extensively documented in publicly available literature, a

strong inference of their relative catalytic efficacy can be drawn from studies on analogous

sodium and potassium phenoxides. The available data suggests that potassium cresolate is

generally a more active catalyst than sodium cresolate in reactions where the basicity of the

catalyst is a key driver, such as O-alkylation. This is attributed to the lower charge density and

greater polarizability of the potassium ion compared to the sodium ion, leading to a more

reactive "naked" cresolate anion. However, the choice of catalyst can also significantly

influence product selectivity, as observed in the Kolbe-Schmitt reaction.

Physicochemical Properties
The fundamental properties of sodium and potassium cresolates influence their behavior in a

reaction medium. The larger ionic radius of the potassium ion compared to the sodium ion is a

key differentiating factor.
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Property
Sodium o-
cresolate

Potassium o-
cresolate

Sodium p-
cresolate

Potassium p-
cresolate (as
potassium 2-
hydroxy-5-
methylbenzoat
e)

CAS Number 4549-72-8 3235-09-4 1121-70-6
Not directly

available

Molecular

Formula
C₇H₇NaO[1][2] C₇H₇KO C₇H₇NaO[3] C₈H₇KO₃[4]

Molecular Weight
130.12 g/mol [1]

[5]
146.23 g/mol [6] 130.12 g/mol [7] 190.24 g/mol [4]

Appearance
Amber liquid[1]

[5]

Data not readily

available

White crystalline

solid[3]

Data not readily

available

Melting Point 30 °C 30 °C 35.5 °C[8]
Data not readily

available

Boiling Point
516.7 °C at 760

mmHg

516.7 °C at 760

mmHg[6]

202 °C at 760

mmHg[9]

Data not readily

available

Solubility in

Water

Soluble, forms a

caustic

solution[1][5]

Data not readily

available, but

expected to be

soluble

Soluble[3]

Data not readily

available, but

expected to be

soluble

Catalytic Performance Comparison
The difference in the alkali metal cation (Na⁺ vs. K⁺) directly impacts the nucleophilicity and

basicity of the cresolate anion, leading to variations in catalytic activity and selectivity.

O-Alkylation (Williamson Ether Synthesis)
In O-alkylation reactions, such as the Williamson ether synthesis, the cresolate anion acts as a

nucleophile. A more "free" or less tightly bound anion will exhibit greater nucleophilicity and,

therefore, higher reactivity.
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General Principle: In polar aprotic solvents, which are commonly used for Williamson ether

synthesis, potassium salts are generally more soluble and form looser ion pairs compared to

sodium salts. This is due to the larger size and lower charge density of the K⁺ ion, which is

less effectively solvated than the smaller Na⁺ ion. This results in a more reactive, "naked"

alkoxide or phenoxide anion.

Inference for Cresolates: Extrapolating from the behavior of phenoxides, potassium cresolate

is expected to be a more effective catalyst than sodium cresolate for O-alkylation reactions,

leading to higher reaction rates and potentially higher yields under the same conditions. Both

sodium and potassium hydrides are commonly used as strong bases to generate the

alkoxide in situ for this reaction.[10]

Cresol (Ar-OH)

Cresolate Anion (Ar-O⁻)

Deprotonation

Base (NaH or KH)
Cresyl Ether (Ar-O-R)

SN2 Attack

Alkyl Halide (R-X)

Salt (NaX or KX)
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Williamson Ether Synthesis Pathway

C-Alkylation vs. O-Alkylation Selectivity
The choice of the alkali metal cation can also influence the selectivity between C-alkylation and

O-alkylation of the cresolate anion. While O-alkylation is generally favored, C-alkylation can

occur, especially with more reactive alkylating agents. The nature of the cation can influence

the charge distribution in the cresolate anion and its aggregation state, which in turn can affect

the site of attack.

Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction, a carboxylation of phenoxides, provides a clear example of how

the alkali metal cation dictates the regioselectivity of the reaction.
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Sodium Phenoxide: When sodium phenoxide is reacted with carbon dioxide, the major

product is the ortho-isomer, salicylic acid.[11]

Potassium Phenoxide: In contrast, using potassium phenoxide favors the formation of the

para-isomer, p-hydroxybenzoic acid.[11][12]

This difference is attributed to the coordination of the alkali metal ion with the phenoxide

oxygen and the incoming carbon dioxide molecule. The smaller sodium ion is thought to form a

tighter complex that favors the ortho position, while the larger potassium ion allows for

carboxylation at the sterically less hindered para position.[13] This principle can be extended to

cresolates, where the use of sodium cresolate would be expected to favor carboxylation at

the ortho position to the hydroxyl group, while potassium cresolate would favor the para

position.

With Sodium Cresolate

With Potassium Cresolate

Sodium Cresolate Ortho-Carboxylation Product
+ CO₂

Potassium Cresolate Para-Carboxylation Product
+ CO₂
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Regioselectivity in the Kolbe-Schmitt Reaction

Experimental Protocols
Below are generalized experimental protocols for the O-alkylation of cresol using either sodium

or potassium cresolate, based on the Williamson ether synthesis. These protocols should be

adapted and optimized for specific substrates and reaction scales.

In situ Generation of Cresolate and O-Alkylation
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This protocol describes the formation of the cresolate in the reaction mixture followed by the

addition of the alkylating agent.

Materials:

o-, m-, or p-Cresol

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydride (KH, 30%

dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Alkyl halide (e.g., methyl iodide, ethyl bromide)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

Preparation: Under a nitrogen atmosphere, add the cresol (1.0 eq) to a solution of anhydrous

DMF or THF in a round-bottom flask.

Cresolate Formation: To the stirred solution, carefully add sodium hydride (1.1 eq) or

potassium hydride (1.1 eq) portion-wise at 0 °C. The mixture is then allowed to warm to room

temperature and stirred for 1 hour to ensure complete deprotonation.

Alkylation: The reaction mixture is cooled back to 0 °C, and the alkyl halide (1.2 eq) is added

dropwise via a dropping funnel. The reaction is then stirred at room temperature or heated to

a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC)

until the starting material is consumed.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic

layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium

sulfate, and filtered.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel or by distillation to afford the desired cresyl

ether.

Start

Dissolve Cresol in Anhydrous Solvent

Add NaH or KH at 0°C, then stir at RT

Add Alkyl Halide at 0°C, then react at RT or heat

Quench, Extract, and Wash

Dry, Evaporate, and Purify

End Product
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General Experimental Workflow for O-Alkylation

Conclusion
Based on the principles of ionic interactions and reactivity trends observed for analogous

phenoxides, potassium cresolate is generally the better catalyst for reactions where a highly

reactive cresolate anion is desired, such as in O-alkylation. The larger size and lower charge

density of the potassium ion lead to a more "naked" and thus more nucleophilic cresolate.

However, the choice of catalyst is not solely based on reactivity. For reactions where

regioselectivity is critical, such as the Kolbe-Schmitt reaction, the choice between sodium and

potassium cresolate will dictate the primary isomer formed. Therefore, the selection of sodium
cresolate versus potassium cresolate should be made based on the specific desired outcome

of the reaction, considering both reaction rate and selectivity. For novel applications, it is

recommended to screen both catalysts to determine the optimal conditions for the desired

transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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